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Abstract
Nelfinavir, an HIV-1 protease inhibitor, has garnered significant attention for its potential

therapeutic applications beyond its original indication. Extensive preclinical and emerging

clinical evidence have demonstrated its potent anti-cancer and anti-inflammatory activities. This

technical guide provides an in-depth overview of the mechanisms of action, quantitative

efficacy data, and detailed experimental protocols for researchers, scientists, and drug

development professionals interested in exploring the repurposing of Nelfinavir. The core of

Nelfinavir's non-HIV therapeutic effects lies in its ability to induce the unfolded protein response

(UPR) and inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest, apoptosis,

and autophagy in cancer cells. This document summarizes key quantitative data, outlines

detailed experimental methodologies, and provides visual representations of the critical

signaling pathways and experimental workflows to facilitate further research and development

in this promising area.

Introduction
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a

streamlined and cost-effective approach to drug development.[1][2] Nelfinavir (brand name

Viracept), an orally bioavailable HIV-1 protease inhibitor, has emerged as a compelling

candidate for repurposing, primarily in oncology.[1][3][4] Originally designed to inhibit the HIV

protease, Nelfinavir's off-target effects have demonstrated significant therapeutic potential in

various non-HIV-related diseases.[4][5]
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This guide focuses on the anti-cancer applications of Nelfinavir, detailing its molecular

mechanisms, summarizing preclinical and clinical findings, and providing practical guidance for

researchers. The primary mechanisms underpinning Nelfinavir's anti-neoplastic activity are the

induction of endoplasmic reticulum (ER) stress leading to the unfolded protein response (UPR)

and the inhibition of the critical cell survival pathway, PI3K/Akt/mTOR.[4][6][7] These actions

result in a cascade of events within cancer cells, including cell cycle arrest, apoptosis, and

autophagy, ultimately leading to tumor growth inhibition.[1][2]

Mechanisms of Action
Nelfinavir exerts its anti-cancer effects through a multi-pronged approach, primarily targeting

two critical cellular processes: protein homeostasis and cell survival signaling.

Induction of the Unfolded Protein Response (UPR)
Nelfinavir induces significant ER stress, leading to the activation of the UPR.[6][8][9] The ER is

responsible for the proper folding and modification of a significant portion of the cell's proteins.

An accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a

signaling network aimed at restoring proteostasis. However, under prolonged or overwhelming

stress, the UPR switches from a pro-survival to a pro-apoptotic response.

Nelfinavir's induction of the UPR is characterized by the activation of the three main ER stress

sensors:

PERK (PKR-like endoplasmic reticulum kinase): Nelfinavir treatment leads to the

phosphorylation of PERK, which in turn phosphorylates eIF2α (eukaryotic initiation factor 2

alpha).[10] This results in a global attenuation of protein synthesis to reduce the protein load

on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of

the transcription factor ATF4 (activating transcription factor 4).[10] ATF4 upregulates genes

involved in apoptosis, including CHOP (C/EBP homologous protein).[6]

IRE1α (Inositol-requiring enzyme 1 alpha): Upon ER stress, IRE1α oligomerizes and

activates its endoribonuclease activity, leading to the unconventional splicing of XBP1 (X-box

binding protein 1) mRNA. The spliced form of XBP1 is a potent transcription factor that

upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[9]
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ATF6 (Activating transcription factor 6): Nelfinavir can also activate ATF6, which, upon ER

stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic

domain. This domain then moves to the nucleus to activate the transcription of ER

chaperones and other UPR target genes.

The sustained activation of the UPR by Nelfinavir ultimately overwhelms the cell's adaptive

capacity, leading to apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and

metabolism, and its aberrant activation is a hallmark of many cancers.[11][12] Nelfinavir has

been shown to effectively inhibit this pathway at multiple levels.[7][13]

Inhibition of Akt Phosphorylation: Nelfinavir treatment leads to a significant reduction in the

phosphorylation of Akt at both Threonine 308 and Serine 473, thereby inhibiting its kinase

activity.[6][7] The dephosphorylation of Akt is mediated, at least in part, by the Nelfinavir-

induced UPR, which can lead to the activation of protein phosphatases that target Akt.[7]

Downregulation of mTOR Signaling: As a major downstream effector of Akt, the mammalian

target of rapamycin (mTOR) is also inhibited by Nelfinavir.[14] This is evidenced by the

decreased phosphorylation of mTOR's downstream targets, such as S6 ribosomal protein

and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[5][15]

By shutting down this critical survival pathway, Nelfinavir sensitizes cancer cells to apoptosis

and inhibits their proliferative capacity.

Quantitative Data on Nelfinavir's Anti-Cancer
Efficacy
The following tables summarize the quantitative data from preclinical studies on the efficacy of

Nelfinavir against various cancer types.

Table 1: In Vitro Cytotoxicity of Nelfinavir in Cancer Cell
Lines
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Cell Line
Cancer
Type

IC50 /
Effective
Concentrati
on (µM)

Exposure
Time (h)

Assay
Method

Reference

NCI60 Panel Various
Mean GI50:

5.2
Not Specified Not Specified [8]

HL60
Promyelocyti

c Leukemia

ED50: 5.6-7

µg/ml (~8.4-

10.5 µM)

48 ATP-based [16]

IM9

B-

lymphoblastoi

d

ED50: 5.6-7

µg/ml (~8.4-

10.5 µM)

48 ATP-based [16]

Jurkat
T-cell

Leukemia

ED50: 5.6-7

µg/ml (~8.4-

10.5 µM)

48 ATP-based [16]

PEO1

High-Grade

Serous

Ovarian

Cancer

Dose-

dependent

reduction in

viability

72
Fluorescence

Cytometry
[6]

PEO4

High-Grade

Serous

Ovarian

Cancer

Dose-

dependent

reduction in

viability

72
Fluorescence

Cytometry
[6]

H526
Small-Cell

Lung Cancer

Growth

inhibition at

10-20 µM

72 Not Specified [17]

H82
Small-Cell

Lung Cancer

Growth

inhibition at

10-20 µM

72 Not Specified [17]

H146
Small-Cell

Lung Cancer

Growth

inhibition at

10-20 µM

72 Not Specified [17]
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H69
Small-Cell

Lung Cancer

Growth

inhibition at

10-20 µM

72 Not Specified [17]

ME-180
Cervical

Cancer

Cytotoxicity

observed
Not Specified Not Specified [3]

ME-180 CPR

Cisplatin-

Resistant

Cervical

Cancer

Cytotoxicity

observed
Not Specified Not Specified [3]

LNCaP
Prostate

Cancer

Growth arrest

at 10 µM
24 Not Specified [18]

PC-3
Prostate

Cancer

Downregulati

on of p-Akt at

10 µM

24 Western Blot [18]

Tsc2-/- MEFs

Mouse

Embryonic

Fibroblasts

16%

reduction in

cell number

at 20 µM

48
Cell

Quantification
[15]

NCI-H460

Non-Small

Cell Lung

Cancer

Cell death

observed at

20 µM

Not Specified Not Specified [15]

TT

Medullary

Thyroid

Carcinoma

Dose-

dependent

inhibition of

viability

Not Specified Alamar Blue [19]

MZ-CRC-1

Medullary

Thyroid

Carcinoma

Dose-

dependent

inhibition of

viability

Not Specified Alamar Blue [19]
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Table 2: In Vivo Efficacy of Nelfinavir in Animal Tumor
Models
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Cancer
Type

Cell
Line/Mod
el

Animal
Model

Nelfinavir
Dose &
Schedule

Route of
Administr
ation

Tumor
Growth
Inhibition

Referenc
e

Non-Small

Cell Lung

Cancer

H157

Xenograft

BALB/c

AnNCr-

nu/nu mice

50 or 100

mg/kg,

daily, 5

d/wk

i.p.
Significant

inhibition
[20]

Non-Small

Cell Lung

Cancer

A549

Xenograft

Not

Specified

50 mg/kg,

daily
i.p.

Significant

inhibition
[20]

Non-Small

Cell Lung

Cancer

H157

Xenograft

BALB/c

AnNCr-

nu/nu mice

100 mg/kg,

daily, 5

d/wk

Gavage
Significant

inhibition
[20]

Non-Small

Cell Lung

Cancer

H157

Xenograft

Athymic

NCr-nu/nu

mice

50 mg/kg

(in

combinatio

n with

chloroquin

e)

Not

Specified

~75%

reduction
[21][22]

Non-Small

Cell Lung

Cancer

A549

Xenograft

Athymic

NCr-nu/nu

mice

50 mg/kg

(in

combinatio

n with

chloroquin

e)

Not

Specified

~85%

reduction
[21][22]

Small-Cell

Lung

Cancer

LX48 PDX
NOD/SCID

mice

Not

Specified

Not

Specified

Inhibition of

tumor

growth

[1][17]

Small-Cell

Lung

Cancer

LX44 PDX
NOD/SCID

mice

Not

Specified

Not

Specified

Inhibition of

tumor

growth

[1][17]

Cervical

Cancer

ME-180

Xenograft

Nude mice 250 mg/kg,

daily

Gavage Slowed

tumor

[3]
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growth

Cervical

Cancer

ME-180

CPR

Xenograft

Nude mice
250 mg/kg,

daily
Gavage

Slowed

tumor

growth

[3]

Cervical

Cancer

HeLa

Xenograft

Ncr-nu/nu

mice

10 mg/kg

(as a

radiosensiti

zer)

i.v.

Enhanced

tumor

suppressio

n with

radiation

[23]

Prostate

Cancer

PC-3

Xenograft

Not

Specified

Not

Specified

Not

Specified

No

significant

increase in

tumor

growth

time

[13]

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of

Nelfinavir.

Cell Viability Assay (ATP-based)
This protocol is adapted from methods used to assess the cytotoxic effects of Nelfinavir.[16]

Cell Seeding:

Plate cells in a 96-well flat-bottomed plate at a density of 5,000 cells per well in a total

volume of 100 µL of culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Nelfinavir Treatment:

Prepare a stock solution of Nelfinavir mesylate in DMSO.
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Prepare serial dilutions of Nelfinavir in culture medium to achieve the desired final

concentrations (e.g., 0-20 µM).

Remove the medium from the wells and add 100 µL of the Nelfinavir-containing medium or

vehicle control (medium with the same concentration of DMSO) to the respective wells.

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

ATP Measurement:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to

each well.

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ATP present, which is indicative of

the number of viable cells.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percentage of viability against the Nelfinavir concentration to determine the IC50

value.

Western Blot Analysis for UPR and PI3K/Akt/mTOR
Pathways
This protocol outlines the steps for detecting changes in key proteins of the UPR and

PI3K/Akt/mTOR pathways following Nelfinavir treatment.[6][7]

Cell Lysis and Protein Quantification:
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Seed cells in 6-well plates and treat with Nelfinavir at the desired concentrations and for

the specified duration.

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA protein

assay.

SDS-PAGE and Protein Transfer:

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against the target proteins overnight at

4°C. Recommended primary antibodies include:

UPR Pathway: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78, IRE1α, XBP1s.

PI3K/Akt/mTOR Pathway: p-Akt (Ser473), p-Akt (Thr308), Akt, p-mTOR, mTOR, p-S6,

S6.

Loading Control: β-actin or GAPDH.

Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system

and image the blot.

Quantify the band intensities using densitometry software and normalize to the loading

control.

Animal Tumor Xenograft Model
This protocol describes a general procedure for establishing and treating tumor xenografts in

mice to evaluate the in vivo efficacy of Nelfinavir.[3][17][23]

Animal Housing and Ethics:

Use immunodeficient mice (e.g., nude, NOD/SCID).

House the animals in a pathogen-free environment with ad libitum access to food and

water.

All animal procedures must be approved by the Institutional Animal Care and Use

Committee (IACUC).

Tumor Cell Implantation:

Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and

Matrigel (1:1 ratio).

Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each

mouse.

Tumor Growth Monitoring and Treatment Initiation:
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Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Nelfinavir Administration:

Prepare Nelfinavir for oral gavage by suspending it in a suitable vehicle (e.g., 50% PEG in

water).

Administer Nelfinavir daily at the desired dose (e.g., 50-250 mg/kg).

The control group should receive the vehicle only.

Efficacy Evaluation and Endpoint:

Continue to monitor tumor volume and body weight throughout the study.

The primary endpoint is typically tumor growth inhibition.

At the end of the study (e.g., after 21 days of treatment or when tumors reach a

predetermined size), euthanize the mice.

Excise the tumors for further analysis, such as Western blotting or immunohistochemistry,

to assess target modulation.

Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways affected by Nelfinavir and a typical experimental workflow.

Nelfinavir-Induced Unfolded Protein Response (UPR)
Signaling Pathway
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Caption: Nelfinavir-induced Unfolded Protein Response (UPR) signaling pathway.
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Caption: Nelfinavir's inhibition of the PI3K/Akt/mTOR signaling pathway.
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Caption: A typical experimental workflow for investigating Nelfinavir.
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Conclusion and Future Directions
Nelfinavir presents a compelling case for drug repurposing in oncology. Its well-defined

mechanisms of action, centered on the induction of the UPR and inhibition of the

PI3K/Akt/mTOR pathway, provide a strong rationale for its use in various cancer types. The

quantitative data from preclinical studies demonstrate its potent cytotoxic and tumor-inhibitory

effects, both as a single agent and in combination with other therapies.

The detailed experimental protocols and visual aids provided in this guide are intended to

facilitate further research into Nelfinavir's therapeutic potential. Future studies should focus on:

Combination Therapies: Investigating synergistic effects of Nelfinavir with other

chemotherapeutic agents, targeted therapies, and radiation.

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most

likely to respond to Nelfinavir treatment.

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical

findings into effective cancer therapies for patients.

The continued exploration of Nelfinavir's non-HIV applications holds significant promise for

expanding the arsenal of anti-cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pure.johnshopkins.edu [pure.johnshopkins.edu]

2. researchgate.net [researchgate.net]

3. Nelfinavir is effective against human cervical cancer cells in vivo: a potential treatment
modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

4. Nelfinavir - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.benchchem.com/product/b1663527?utm_src=pdf-custom-synthesis
https://pure.johnshopkins.edu/en/publications/nelfinavir-inhibits-the-growth-of-small-cell-lung-cancer-cells-an/
https://www.researchgate.net/figure/Simplified-mechanisms-of-action-of-nelfinavir-in-cancer-ERS-Endoplasmic-reticulum_fig1_271723458
https://pmc.ncbi.nlm.nih.gov/articles/PMC4898046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4898046/
https://en.wikipedia.org/wiki/Nelfinavir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells,
Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA
Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome
Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

7. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting
Proteasomal Activity and Inducing the Unfolded Protein Response - PMC
[pmc.ncbi.nlm.nih.gov]

8. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that
induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Treatment with the HIV protease inhibitor nelfinavir triggers the unfolded protein response
and may overcome proteasome inhibitor resistance of multiple myeloma in combination with
bortezomib: a phase I trial (SAKK 65/08) - PMC [pmc.ncbi.nlm.nih.gov]

10. pnas.org [pnas.org]

11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

12. geneglobe.qiagen.com [geneglobe.qiagen.com]

13. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of
fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

14. Nelfinavir and bortezomib inhibit mTOR activity via ATF4-mediated sestrin-2 regulation -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. Endoplasmic reticulum stress and cell death in mTORC1‐overactive cells is induced by
nelfinavir and enhanced by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

16. The mitochondria-independent cytotoxic effect of nelfinavir on leukemia cells can be
enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane
destabilization - PMC [pmc.ncbi.nlm.nih.gov]

17. Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived
Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]

18. HIV‐1 protease inhibitor induces growth arrest and apoptosis of human prostate cancer
LNCaP cells in vitro and in vivo in conjunction with blockade of androgen receptor STAT3
and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://www.researchgate.net/figure/The-combination-of-nelfinavir-and-ritonavir-inhibited-the-mammalian-target-of-rapamycin_fig5_317264232
https://pmc.ncbi.nlm.nih.gov/articles/PMC8750028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8750028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8750028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8750028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1854844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1854844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1854844/
https://pubmed.ncbi.nlm.nih.gov/17785575/
https://pubmed.ncbi.nlm.nih.gov/17785575/
https://pubmed.ncbi.nlm.nih.gov/17785575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4815726/
https://www.pnas.org/doi/10.1073/pnas.1514076113
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://geneglobe.qiagen.com/us/knowledge/pathways/general-signal-transduction-pathways/pi3k-akt-mtor-signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC5893532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5893532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5893532/
https://pubmed.ncbi.nlm.nih.gov/23916134/
https://pubmed.ncbi.nlm.nih.gov/23916134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836985/
https://ar.iiarjournals.org/content/41/1/91
https://ar.iiarjournals.org/content/41/1/91
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11158579/
https://www.researchgate.net/figure/Nelfinavir-inhibits-viability-and-induces-apoptosis-in-MTC-cells-A-MTC-cells-TT-and_fig1_260003839
https://www.researchgate.net/figure/Nelfinavir-inhibits-NSCLC-tumor-growth-in-vivo-and-induces-markers-of-apoptosis-ER_fig5_6054109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer
Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]

22. Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer
Xenograft Tumors | In Vivo [iv.iiarjournals.org]

23. Phase 1 trial of nelfinavir added to standard cisplatin chemotherapy with concurrent
pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Repurposing Nelfinavir for Non-HIV Therapeutic
Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663527#repurposing-nelfinavir-for-non-hiv-
therapeutic-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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